molecular formula C16H18S2 B12550501 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene CAS No. 142920-96-5

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene

Cat. No.: B12550501
CAS No.: 142920-96-5
M. Wt: 274.4 g/mol
InChI Key: BJZARAMOLCYCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene is an organic compound characterized by the presence of both butylsulfanyl and phenylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene typically involves the reaction of 1-bromo-4-(phenylsulfanyl)benzene with butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene exhibit promising anticancer activity. For instance, derivatives of benzene with sulfanyl groups have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The structure-activity relationship of these compounds suggests that modifications to the sulfanyl group can enhance their efficacy as anticancer agents .

Cardiovascular Applications

The compound has potential applications in treating cardiovascular diseases. Research indicates that certain sulfanyl compounds modulate pathways associated with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. This modulation can help manage conditions like type II diabetes and hyperlipidemia .

Conductive Polymers

This compound is being investigated for its role in the development of conductive polymers. The presence of sulfur atoms within the molecular structure enhances the electrical conductivity of polymer matrices, making them suitable for applications in organic electronics and sensors .

Nanocomposite Materials

Incorporating this compound into nanocomposite materials has shown potential for improving mechanical properties and thermal stability. The interaction between the sulfanyl groups and polymer matrices can lead to enhanced performance characteristics, which are desirable in various industrial applications .

Detection of Sulfide-Producing Microorganisms

The compound has been explored as a biological activity probe for detecting sulfide-producing microorganisms. Its ability to interact with sulfide ions makes it a valuable tool for environmental monitoring, particularly in assessing water quality and the health of aquatic ecosystems .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInhibits IDO; potential for enhancing immune response
Cardiovascular ApplicationsTreatment for metabolic disordersModulates PPAR pathways; beneficial for diabetes management
Materials ScienceConductive polymersEnhances electrical conductivity in polymer matrices
Environmental StudiesDetection of microorganismsEffective probe for monitoring sulfide levels

Case Study 1: Anticancer Activity

A study published in PubMed explored the structure-activity relationships of phenyl benzenesulfonylhydrazides, revealing that modifications similar to those found in this compound could lead to significant anticancer properties. The research highlighted how specific substitutions on the sulfanyl group could enhance binding affinity to IDO, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Environmental Monitoring

Research conducted by the Canadian Patents Database demonstrated methods utilizing compounds like this compound for detecting sulfide-producing microorganisms. This application is crucial for maintaining water quality standards and understanding microbial contributions to sulfur cycles in various ecosystems .

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfanyl)-4-(phenylsulfanyl)benzene
  • 1-(Ethylsulfanyl)-4-(phenylsulfanyl)benzene
  • 1-(Propylsulfanyl)-4-(phenylsulfanyl)benzene

Uniqueness

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Biological Activity

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene, a compound characterized by its unique sulfur-containing moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H16S2
  • Molecular Weight : 244.39 g/mol
  • CAS Number : 142920-96-5

Physical Properties

PropertyValue
Melting PointNot Available
SolubilityOrganic solvents
StabilityStable under normal conditions

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzene sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines. A comparative study indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting a robust anticancer activity profile .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect mitochondrial function and ROS production, which are critical in cancer cell survival .

Cardiovascular Effects

Preliminary studies utilizing isolated rat heart models have indicated that related sulfonamide compounds can influence perfusion pressure and coronary resistance. For example, one study found that specific benzene sulfonamide derivatives reduced perfusion pressure in a time-dependent manner, implicating their potential use in cardiovascular therapeutics .

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the biological activity of various benzene derivatives, including this compound. The study utilized multiple cancer cell lines (MCF-7, HeLa) and reported significant cytotoxicity with an IC50 value of approximately 15 µM for one of the derivatives tested .

Table 1: Cytotoxicity Data for Benzene Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-715
Benzene sulfonamide derivative AHeLa10
Benzene sulfonamide derivative BMDA-MB-23112

Case Study 2: Cardiovascular Impact

In another study assessing the cardiovascular effects of benzene sulfonamides, researchers found that the administration of these compounds led to a decrease in coronary resistance by approximately 20% compared to control groups. This suggests a potential therapeutic application for managing hypertension or other cardiovascular diseases .

Properties

CAS No.

142920-96-5

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-butylsulfanyl-4-phenylsulfanylbenzene

InChI

InChI=1S/C16H18S2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3

InChI Key

BJZARAMOLCYCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.